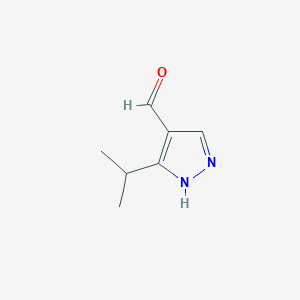
3-Isopropyl-1H-pyrazole-4-carbaldehyde
描述
3-Isopropyl-1H-pyrazole-4-carbaldehyde, commonly known as IPC, is a chemical compound that belongs to the pyrazole family of organic compounds. It is widely used in scientific research due to its unique properties, including its ability to act as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
Target of Action
The primary targets of 3-Isopropyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The isopropyl group in this compound may enhance its lipophilicity, potentially influencing its interaction with hydrophobic pockets in target proteins.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could influence multiple pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s molecular weight (1381671 g/mol ) and predicted density (1.238±0.06 g/cm3 ) suggest that it may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given the diverse biological activities of pyrazole derivatives , this compound could potentially exert a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals Additionally, the compound’s efficacy could be influenced by the physiological environment, including the presence of binding proteins and the pH of body fluids
实验室实验的优点和局限性
IPC has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. It is also stable under a wide range of conditions, making it a useful building block for the synthesis of other compounds. However, IPC also has some limitations. It is highly reactive and can be difficult to handle, and its use in laboratory experiments may require specialized equipment and procedures.
未来方向
There are many potential future directions for research involving IPC. One area of interest is the development of new pharmaceuticals and agrochemicals based on IPC and its derivatives. Another area of interest is the study of IPC's mechanism of action and its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, IPC may have applications in the development of new materials, such as polymers and dyes, and in the field of catalysis.
科学研究应用
IPC has a wide range of applications in scientific research, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. It is commonly used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antifungal agents, and antitumor agents. IPC is also used in the synthesis of agrochemicals, such as herbicides and insecticides, and in the production of materials, such as polymers and dyes.
属性
IUPAC Name |
5-propan-2-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)7-6(4-10)3-8-9-7/h3-5H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHUJFLTICZPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246598 | |
| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154926-99-5 | |
| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154926-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



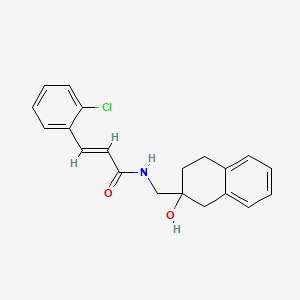
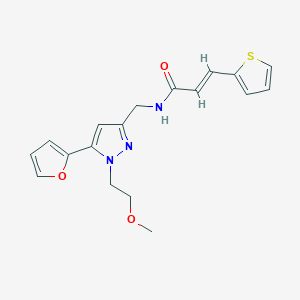
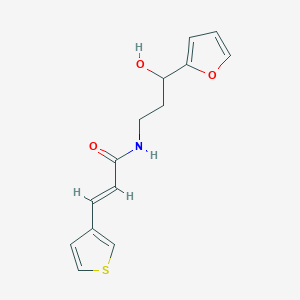



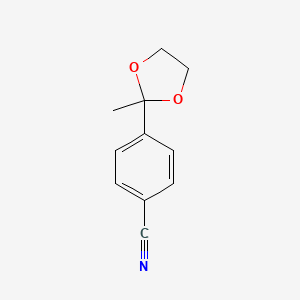
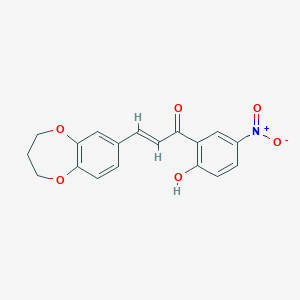



![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3405876.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B3405878.png)
